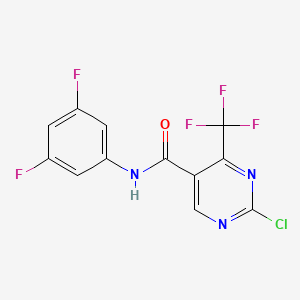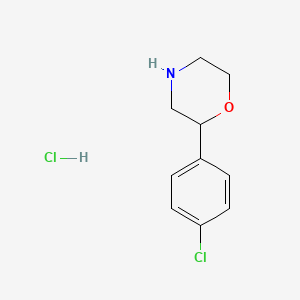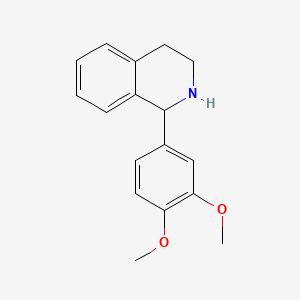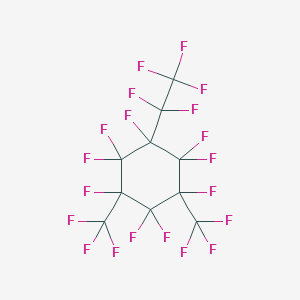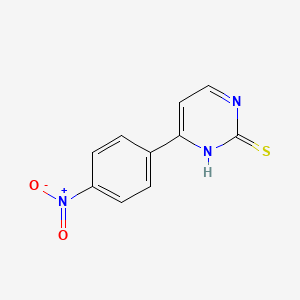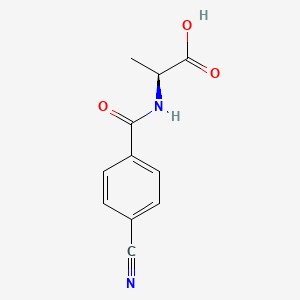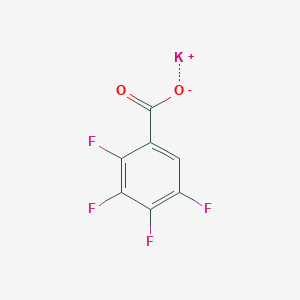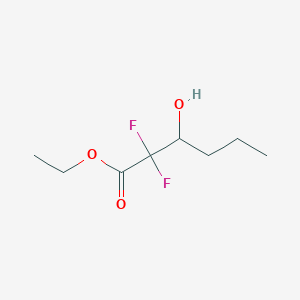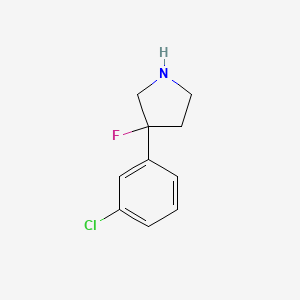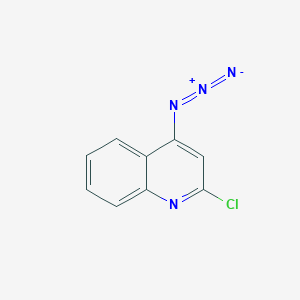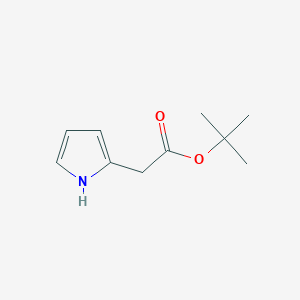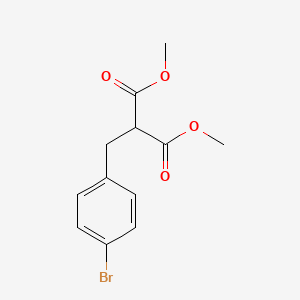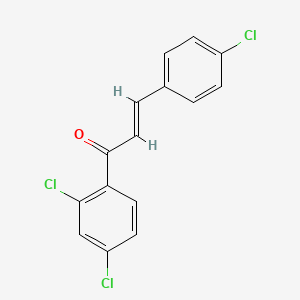
2',4,4'-Trichlorochalcone
Descripción general
Descripción
“2’,4,4’-Trichlorochalcone” (TCC) is a chemical compound with the linear formula C15H9Cl3O . It has a molecular weight of 311.597 . TCC is a yellow crystalline powder used in various scientific experiments.
Synthesis Analysis
The synthesis of chalcones like TCC involves the Claisen-Schmidt condensation reaction of equal amounts of aryl ketones with aromatic aldehydes . This reaction is often performed under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of TCC consists of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The presence of this reactive α,β-unsaturated carbonyl group allows chalcones to undergo many chemical reactions .
Chemical Reactions Analysis
Chalcones, including TCC, are known to undergo a variety of chemical reactions due to the presence of a reactive α,β-unsaturated carbonyl group . They can be used to synthesize a wide range of chalcone derivatives .
Physical And Chemical Properties Analysis
TCC is a yellow crystalline powder. It has a molecular weight of 311.597 and a linear formula of C15H9Cl3O .
Aplicaciones Científicas De Investigación
Environmental Contamination and Detection
- Environmental Contamination : Trichlorophenylmethane compounds, including analogs of 2',4,4'-Trichlorochalcone, have been identified as contaminants in various environmental biological samples globally. These compounds are linked to the synthesis and degradation of DDT (Buser, 1995).
- Detection Techniques : The detection of chlorophenols, such as this compound, in environmental samples like water and soil is crucial. Advanced techniques involving gas chromatography and atomic emission detection have been developed for this purpose (Campillo et al., 2005).
Molecular Structure and Physical Properties
- Molecular Structure Analysis : Research on hydroxychlorochalcones, which are structurally related to this compound, focuses on their molecular structure, planarity, and the effects of chlorine substitution on their physical and chemical properties (Costa et al., 2021).
- Optoelectronic Applications : Studies on chlorochalcones have explored their potential in optoelectronic applications. For instance, a study on a donor-π-acceptor bridge type chlorochalcone highlighted its suitability for use in organic light emitting diodes and lasers (Shkir et al., 2017).
Chemical Reactions and Synthesis
- Synthesis and Reactivity : Research on the synthesis and reactivity of chlorochalcone derivatives has been conducted, focusing on the influence of chlorine on their chemical properties and potential applications in various fields, including medicinal chemistry (Gao et al., 2016).
Environmental Impact and Toxicity
- Toxicity Studies : Investigations into the toxicity of compounds like 2,4-D herbicides, which are structurally related to this compound, have been performed to understand their environmental and health impacts (Zuanazzi et al., 2020).
Catalytic Applications
- Catalysis : The use of modified activated carbons for the catalytic decomposition of environmental toxicants like chlorophenols is an area of active research. This has implications for the removal of hazardous substances from the environment (Huang et al., 2003).
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-9H/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUDDFHDDNTVBF-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



